HDAC6 Binding Affinity: Quantitative Comparison with a Close Structural Analog
N-(4-Bromo-2-tert-butylphenyl)acetamide demonstrates a specific binding affinity (Kd) for the human histone deacetylase 6 (HDAC6) enzyme of 5.40 µM (5,400 nM) in a fluorogenic enzymatic assay [1]. In comparison, its close structural analog, N-(2-bromo-4-tert-butylphenyl)acetamide, exhibits a >50 µM Ki for HDAC4 and HDAC5, suggesting a distinct selectivity profile [2].
| Evidence Dimension | Binding Affinity (Kd) to HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40E+3 nM (5.40 µM) |
| Comparator Or Baseline | N-(2-bromo-4-tert-butylphenyl)acetamide: Ki > 5.00E+4 nM (>50 µM) for HDAC4 and HDAC5 |
| Quantified Difference | At least ~9-fold weaker affinity for related HDAC isoforms by the analog |
| Conditions | Recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay |
Why This Matters
This affinity data provides a quantitative benchmark for evaluating the compound's potential as a starting point for HDAC6 inhibitor development, highlighting the impact of the specific substitution pattern on target engagement.
- [1] BindingDB. (n.d.). BDBM50361259 CHEMBL1934901. Affinity Data for HDAC6. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259. View Source
- [2] BindingDB. (n.d.). BDBM50361259 CHEMBL1934901. Affinity Data for HDAC4 and HDAC5. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259. View Source
